molecular formula C17H16O4 B15051741 (R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

(R)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

Cat. No.: B15051741
M. Wt: 284.31 g/mol
InChI Key: MJOIFVQVKWJWTB-OAHLLOKOSA-N
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Description

®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is an organic compound characterized by its unique structure, which includes a methoxycarbonyl group and two phenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

Industrial production of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid may involve large-scale esterification processes using flow microreactor systems. These systems offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is unique due to its specific structure, which includes two phenyl groups that influence its chemical properties and reactivity. This structural feature distinguishes it from other methoxycarbonyl-containing compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(2R)-2-benzhydryl-3-methoxy-3-oxopropanoic acid

InChI

InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m1/s1

InChI Key

MJOIFVQVKWJWTB-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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